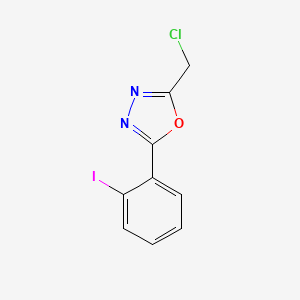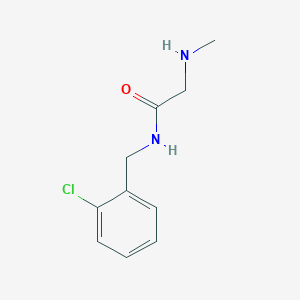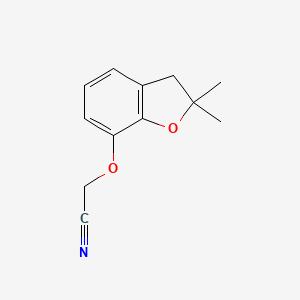
N-(5-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide
Übersicht
Beschreibung
N-(5-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide, also known as N-Methyl-2-chlorophenylacetamide, is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is an organochlorine compound that has a unique structure, allowing it to act as a ligand for various biological molecules.
Wissenschaftliche Forschungsanwendungen
Biological Activities and Chemical Research
Research in the field of organic carcinogens has shown that molecules with aromatic rings, similar to those found in N-(5-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide, are evaluated for potential carcinogenicity. A study by Ashby et al. (1978) synthesized thiophene analogues of known carcinogens, evaluated their potential carcinogenicity in vitro, indicating the significance of structural analogs in understanding carcinogenic potential and designing safer chemicals (Ashby, J., Styles, J., Anderson, D., & Paton, D., 1978).
Environmental Degradation and Toxicology
In environmental science, the degradation of organic compounds, including pharmaceuticals like acetaminophen, is a significant area of study. Qutob et al. (2022) reviewed advanced oxidation processes (AOPs) for acetaminophen degradation, focusing on by-products and their biotoxicity. This research underscores the environmental impact of organic compounds and the importance of understanding their degradation pathways (Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M., 2022).
Pharmacological Implications
The pharmacological effects of acetamide and formamide derivatives, which share functional group similarities with this compound, have been reviewed by Kennedy (2001). This review highlights the varied biological responses these chemicals elicit, reflecting the complexity of drug actions and the need for thorough toxicological evaluations (Kennedy, G., 2001).
Synthetic Organic Chemistry
In synthetic organic chemistry, the development of chemoselective N-acylation reagents and the exploration of chiral axes in molecules like this compound are critical. Kondo and Murakami (2001) discussed synthetic strategies based on the N-Ar axis, illustrating the importance of such compounds in the development of new synthetic methodologies and potential pharmaceuticals (Kondo, K., & Murakami, Y., 2001).
Eigenschaften
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-10-2-7-13(17)9-14(10)18-15(19)8-11-3-5-12(16)6-4-11/h2-7,9H,8,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJHPYGOBCHOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid](/img/structure/B3072649.png)
![(Butan-2-yl)[(3-fluorophenyl)methyl]amine](/img/structure/B3072658.png)

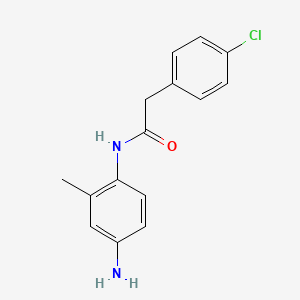
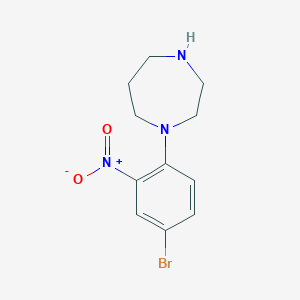
![[2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine](/img/structure/B3072683.png)
![2-Ethoxy-4-[(propylamino)methyl]phenol](/img/structure/B3072686.png)


